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molecular formula C6H8N2O B183335 2-Amino-6-methylpyridin-3-ol CAS No. 20348-16-7

2-Amino-6-methylpyridin-3-ol

Cat. No. B183335
M. Wt: 124.14 g/mol
InChI Key: WJRVHFJZHFWCMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07141564B2

Procedure details

A solution of 2-amino-6-methyl-pyridin-3-ol (5.7 g, 46 mmol) (prepared by reduction of 6-methyl-2-nitro-pyridin-3-ol according to the procedure of J. Kaminski et al, [J. Med. Chem, 30 (11), 2031 (1987)1 in dimethylsulphoxide (60 ml) was treated with sodium hydride (44 mmol) under argon. After 0.25 hours methyl chloroacetate (4 mL, 5 g, 46 mmol) was added and the mixture heated at 100° C. for 3.5 hours. The reaction mixture was quenched with saturated aqueous ammonium chloride solution (10 mL), then partitioned between dichloromethane and water. The organic extracts were dried and evaporated and the residue was chromatographed eluting with 0-20% ethyl acetate in dichloromethane affording the product as a white crystalline solid (4.7 g, 62%).
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 11 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
44 mmol
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([OH:8])=[CH:6][CH:5]=[C:4]([CH3:9])[N:3]=1.CC1N=C([N+]([O-])=O)[C:14]([OH:20])=[CH:13]C=1.[H-].[Na+].ClCC(OC)=O>CS(C)=O>[CH3:9][C:4]1[CH:5]=[CH:6][C:7]2[O:8][CH2:13][C:14](=[O:20])[NH:1][C:2]=2[N:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
5.7 g
Type
reactant
Smiles
NC1=NC(=CC=C1O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C(C(=N1)[N+](=O)[O-])O
Step Two
Name
( 11 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
44 mmol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
60 mL
Type
solvent
Smiles
CS(=O)C
Step Three
Name
Quantity
4 mL
Type
reactant
Smiles
ClCC(=O)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with saturated aqueous ammonium chloride solution (10 mL)
CUSTOM
Type
CUSTOM
Details
partitioned between dichloromethane and water
CUSTOM
Type
CUSTOM
Details
The organic extracts were dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed
WASH
Type
WASH
Details
eluting with 0-20% ethyl acetate in dichloromethane affording the product as a white crystalline solid (4.7 g, 62%)

Outcomes

Product
Name
Type
Smiles
CC=1C=CC=2OCC(NC2N1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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